3-(1H-Benzo[d]imidazol-2-yl)propiolic acid
CAS No.:
Cat. No.: VC17193808
Molecular Formula: C10H6N2O2
Molecular Weight: 186.17 g/mol
* For research use only. Not for human or veterinary use.
![3-(1H-Benzo[d]imidazol-2-yl)propiolic acid -](/images/structure/VC17193808.png)
Specification
Molecular Formula | C10H6N2O2 |
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Molecular Weight | 186.17 g/mol |
IUPAC Name | 3-(1H-benzimidazol-2-yl)prop-2-ynoic acid |
Standard InChI | InChI=1S/C10H6N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,(H,11,12)(H,13,14) |
Standard InChI Key | YHRXIDLZYQYLFI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C#CC(=O)O |
Introduction
Structural and Nomenclature Insights
The IUPAC name 3-(1H-Benzo[d]imidazol-2-yl)propiolic acid denotes a benzoimidazole core (a bicyclic system comprising fused benzene and imidazole rings) substituted at the 2-position with a propiolic acid group (HC≡C–COOH). Key features include:
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Benzoimidazole scaffold: Known for hydrogen-bonding capabilities due to its NH group and aromatic π-system .
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Propiolic acid substituent: The terminal alkyne and carboxylic acid groups confer dual reactivity, enabling click chemistry modifications and salt formation.
Comparative molecular data for analogous compounds are summarized below:
Synthetic Pathways and Reactivity
While no direct synthesis of 3-(1H-Benzo[d]imidazol-2-yl)propiolic acid has been reported, plausible routes can be inferred from related methodologies:
Benzoimidazole Ring Formation
The benzoimidazole core is typically synthesized via cyclization of o-phenylenediamine derivatives with carboxylic acids or carbonyl equivalents . For example, the reaction of 4-(methylamino)-3-nitrobenzoic acid with ethyl 3-(pyridin-2-ylamino)propanoate under reductive conditions (Fe–acetic acid) yields intermediates critical for benzoimidazole formation .
Physicochemical Properties
Predicted properties based on structural analogs include:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the carboxylic acid group, with limited aqueous solubility at neutral pH.
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Acidity: The carboxylic acid (pKa ≈ 4.5) and imidazole NH (pKa ≈ 12.5) govern pH-dependent behavior.
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Stability: Susceptibility to alkyne oxidation under acidic or oxidative conditions, necessitating inert storage environments.
Applications in Materials Science
The alkyne group’s click chemistry compatibility enables applications in:
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Polymer functionalization: Covalent attachment to azide-containing polymers for smart materials.
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Metal-organic frameworks (MOFs): As a linker for constructing porous materials with tailored catalytic sites.
Challenges and Future Directions
Current limitations include the absence of direct synthetic protocols and biological data for 3-(1H-Benzo[d]imidazol-2-yl)propiolic acid. Prioritized research areas should encompass:
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Synthetic optimization: Developing high-yield, scalable routes using methodologies from patent literature .
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Biological profiling: Screening for NLRP3 inhibition, antimicrobial efficacy, and cytotoxicity.
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Computational modeling: Docking studies to predict binding affinities toward inflammatory targets .
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